
Hydrochloride methanol
Overview
Description
The term "Hydrochloride methanol" broadly refers to two contexts:
- Hydrochloride salts dissolved in methanol: Many pharmaceuticals and organic compounds are synthesized or processed as hydrochloride salts due to enhanced stability, solubility, or bioavailability. Methanol is frequently used as a solvent for these salts in synthesis, formulation, or analysis.
- Hydrochloric acid (HCl) in methanol solutions: These are acidic reagents used in chemical reactions, derivatization, or extraction protocols.
This article compares these two categories with structurally or functionally similar compounds and systems, supported by data on solubility, stability, and applications.
Scientific Research Applications
Industrial Synthesis
Methyl Chloride Production
One of the primary industrial applications of hydrochloride methanol is in the synthesis of methyl chloride through the hydrochlorination of methanol. The reaction can be summarized as follows:
This process is catalyzed by metal chlorides (e.g., zinc chloride) and operates efficiently under controlled temperatures and pressures. Methyl chloride produced from this reaction serves multiple purposes:
- Solvent and Extractant : Used in chemical synthesis and extraction processes.
- Methylating Agent : Important in organic synthesis for adding methyl groups to various compounds.
- Intermediate for Other Chemicals : Acts as a precursor for dichloromethane and carbon tetrachloride production .
Table 1: Performance Metrics in Methyl Chloride Production
Run Number | CH₃OH Feed (g mol/hr) | HCl Feed (g mol/hr) | Conversion (%) | Carbon to MeCl (%) |
---|---|---|---|---|
1 | 12.11 | 13.32 | 98.12 | 97.82 |
2 | 10.90 | 13.32 | 97.88 | 97.88 |
3 | 9.08 | 13.32 | 97.82 | 97.82 |
Analytical Chemistry
Derivatization of Fatty Acids
this compound is widely utilized in analytical chemistry for the derivatization of fatty acids, especially volatile short-chain fatty acids. The presence of HCl enhances the esterification process, allowing for more efficient analysis via gas chromatography (GC). The method involves mixing lipid samples with methanolic HCl under controlled conditions to form fatty acid methyl esters (FAMEs) .
Table 2: Reaction Conditions for Fatty Acid Methylation
Temperature (°C) | HCl Concentration (%) | Reaction Time (h) |
---|---|---|
45 | 1.2 | ≥14 |
100 | 1.2 | ≤1 |
Surface Chemistry Studies
Molecular Probing
this compound has been employed as an infrared molecular probe to study surface interactions in catalysis, particularly with ceria-based catalysts. The adsorption characteristics of methanol on treated surfaces provide insights into the catalytic mechanisms involved in chlorination reactions .
Case Study: Fatal Methanol Toxicity
A notable case study highlighted the dangers associated with methanol, particularly when contaminated products are ingested, such as hand sanitizers containing methanol instead of ethanol. This incident illustrates the toxicological implications of methanol exposure and underscores the need for careful handling and regulation of methanol-containing products .
Case Study: this compound in Research
Research indicates that this compound can facilitate various chemical reactions due to its acidic properties, affecting solvate formation and hydration processes in organic compounds . This application is crucial for advancing synthetic methodologies and improving reaction efficiencies.
Q & A
Basic Research Questions
Q. How to optimize HPLC methods for analyzing hydrochloride methanol compounds in pharmaceutical formulations?
- Methodological Answer : Use Quality by Design (QbD) principles to identify critical method parameters (e.g., buffer pH, mobile phase composition) via Ishikawa diagrams. Employ Central Composite Design (CCD) to model interactions between variables and optimize critical analytical attributes (retention time, peak symmetry). For example, a 70:30 ratio of 0.02 M acetate buffer (pH 3) to methanol achieved optimal separation of metformin hydrochloride . Validate the method per ICH guidelines for precision, accuracy, and robustness.
Q. What chromatographic techniques are suitable for simultaneous quantification of this compound derivatives?
- Methodological Answer : High-performance thin-layer chromatography (HPTLC) combined with Design of Experiments (DoE) can resolve compounds like tizanidine hydrochloride and nimesulide. Optimize methanol volume in the mobile phase (e.g., 1.3–2.5 mL methanol with toluene) and migration distance (70–80 mm) using Taguchi screening and CCD. This ensures resolutions >1.5 and symmetrical peaks .
Q. How to characterize this compound degradation products in stability studies?
- Methodological Answer : Use gradient HPLC with UV detection (e.g., 208 nm) and a C18 column. Mobile phase A: 0.01 M phosphate buffer (pH 7) with 10% methanol; Mobile phase B: 100% methanol. Gradient elution (95% A to 50% B over 20 min) separates metformin hydrochloride and vildagliptin degradation products. Validate linearity (R² >0.999) and LOD/LOQ via CCD-optimized calibration curves .
Advanced Research Questions
Q. How to resolve data discrepancies when this compound quantification results vary across analytical methods?
- Methodological Answer : Conduct robustness testing within the Method Operable Design Region (MODR). For instance, if HPTLC and HPLC yield conflicting results, verify method parameters (e.g., methanol volume, pH) against MODR thresholds. Use statistical equivalence testing (e.g., % variation <2%) and cross-validate with orthogonal techniques like FTIR or mass spectrometry .
Q. What experimental design strategies mitigate risks in synthesizing this compound derivatives?
- Methodological Answer : Apply risk assessment via Failure Mode and Effects Analysis (FMEA) during synthesis. For example, in poly-amidoxime resin synthesis, use hydroxylamine hydrochloride in methanol/water (5:1) at 70°C for 2 hours. Monitor reaction efficiency via CCD-optimized parameters (e.g., contact time, adsorbent dosage) and characterize products using XRD or NMR .
Q. How to design stability-indicating methods for this compound in complex matrices (e.g., transdermal delivery systems)?
- Methodological Answer : Use glycerosome-based formulations to enhance penetration. Employ CCD to optimize methanol content in vesicle preparation (e.g., 30–70 mg/mL methanol). Validate stability via accelerated degradation studies (40°C/75% RH) and HPLC-UV analysis. Ensure peak purity >99% using photodiode array detection .
Q. What advanced statistical tools analyze multivariate interactions in this compound extraction processes?
- Methodological Answer : Apply Response Surface Methodology (RSM) with Central Composite Rotatable Design (CCRD). For Cu(II) ion removal using poly-amidoxime resin, model variables like methanol concentration (20–320 mg/L), adsorbent dosage (0.05–0.6 g), and contact time (10–190 min). Optimize via ANOVA and desirability functions (R² >0.95) .
Q. Key Considerations
- Contradictions : Methanol ratios in mobile phases vary by compound (e.g., 70:30 for metformin vs. gradient elution for degradation products). Resolve via method-specific MODR validation .
- Synthesis Risks : Neutralize hydroxylamine hydrochloride with NaOH in methanol to avoid byproducts; filter NaCl precipitates .
- Validation : Cross-check UV (235 nm) and FTIR (peak area) data to confirm this compound integrity in tablets .
Comparison with Similar Compounds
Comparative Solubility of Hydrochloride Salts in Methanol and Other Solvents
Solubility varies significantly among hydrochloride salts depending on their molecular structure. Below is a comparative analysis:
*Noted in cytological profiling studies as active in methanol fractions .
Key Observations :
- Methanol is a versatile solvent for many hydrochloride salts (e.g., Eperisone, Buspirone) but ineffective for others (e.g., Tamsulosin).
- Hydrophilic salts like Clindamycin HCl show poor methanol solubility, favoring water .
Stability and Degradation of Hydrochloride Salts in Methanol
Stability under methanol exposure is critical for pharmaceutical processing.
Case Study: Nefopam HCl
- Degradation in methanol under acid/alkaline stress produces compounds like 2-[(2-benzylbenzyl)(methyl)amino]ethanol and diphenylmethanone .
- TLC and LC-MS/MS confirmed distinct degradation profiles, emphasizing methanol's role in accelerating hydrolysis under extreme conditions .
Comparison with Amsacrine HCl :
Contrast :
- Methanol can either stabilize or degrade hydrochloride salts depending on temperature, pH, and structural robustness.
Formulation Enhancements
- Pioglitazone HCl: Spherical crystallization in methanol improved compressibility and bioavailability by 30% compared to raw crystals .
Advantage Over Ethanol:
- Methanol’s lower polarity enhances recrystallization efficiency for hydrophobic salts like Pioglitazone HCl .
Hydrochloric Acid-Methanol Solutions vs. Other Acid-Solvent Systems
Reaction Efficiency
Extraction Efficiency
- NPS Extraction: Acidified methanol (HCl) outperforms SPE or LLE in extracting diverse NPS classes from hair due to simplicity and broad compatibility .
Limitation: Methanol-HCl may degrade thermo-labile compounds, unlike milder solvents like water.
Preparation Methods
Chemical Composition and Functional Properties
Methanolic hydrochloric acid comprises hydrogen chloride gas dissolved in methanol, typically at concentrations ranging from 0.1N to 3N. The compound's reactivity stems from methanol's polar protic nature enhancing HCl dissociation, creating a potent acidic medium for nucleophilic substitution reactions. Industrial formulations frequently incorporate zinc chloride catalysts at 65-75% concentration to facilitate continuous methyl chloride production at 150°C and 30 psig.
Laboratory-Scale Synthesis Techniques
Anhydrous Preparation Method
Standard protocols involve bubbling anhydrous HCl gas through chilled methanol (0-5°C) under nitrogen atmosphere until reaching target normality. For 0.1N solution:
- Chill 900mL HPLC-grade methanol to 4°C in ice bath
- Bubble 3.65g HCl gas (0.1mol) through liquid for 45 minutes
- Adjust final volume to 1L with methanol
- Store in amber glass at 2-8°C with molecular sieve desiccant
Table 1: Concentration Parameters for Methanolic HCl
Normality | HCl Required (g/L) | Methanol Volume (mL) | Reaction Time (min) |
---|---|---|---|
0.1N | 3.65 | 900 | 45 |
0.5N | 18.23 | 800 | 60 |
3N | 109.38 | 700 | 120 |
Aqueous-Dilution Approach
Alternative methods for non-critical applications use concentrated HCl dilution:
- Combine 40mL H2O with 43mL 37% HCl (12M)
- Cool mixture to 25°C
- Dilute with methanol to 1L final volume
- Standardize against anhydrous Na2CO3
This method introduces 4% water content, reducing esterification yields by 12-18% compared to anhydrous preparations.
Industrial Methyl Chloride Production
Catalyzed Vapor-Phase Reaction
Continuous plants employ zinc chloride (68-72% aqueous solution) at 150°C and 30 psig:
CH3OH + HCl → CH3Cl + H2O (ΔH = -34.1 kJ/mol)
Table 2: Two-Stage Reactor Performance Data
Parameter | Stage 1 | Stage 2 | Overall |
---|---|---|---|
MeOH Feed (mol/hr) | 80 | 20 | 100 |
HCl Conversion (%) | 91.82 | 92.68 | 98.35 |
DME Byproduct (%) | 1.40 | 0.53 | 0.93 |
Carbon Efficiency (%) | 98.12 | 97.82 | 98.35 |
Staged Methanol Injection
Patented processes demonstrate 40-80% methanol feed allocation to first reactor improves HCl utilization:
- Reactor 1: 110 mol/hr HCl + 80 mol/hr MeOH → 91.7% conversion
- Reactor 2: Effluent + 20 mol/hr MeOH → 98.35% total conversion
- Crude product scrubbed with 20% NaOH then 98% H2SO4
Standardization and Quality Control
Sodium Carbonate Titration
- Dry Na2CO3 at 270°C for 1hr
- Dissolve 800mg in 100mL H2O + 0.1mL methyl red
- Titrate with methanolic HCl to faint pink endpoint
- Calculate molarity:
M = (Na2CO3 mg) / (Titrant mL × 26.50)
Trials show ±0.0003M reproducibility when using anhydrous preparations.
Spectrophotometric Validation
FTIR analysis confirms HCl concentration through O-H stretch attenuation at 3400cm⁻¹ and C-O-H bend reduction at 1410cm⁻¹. UV-Vis at 245nm correlates with Cl⁻ concentration (R²=0.9987).
Reaction Optimization Parameters
Temperature Effects
Esterification rates increase 3.2-fold per 10°C rise (20-60°C range), but >70°C induces 15-22% methyl ether byproducts.
Catalyst Interactions
Zinc chloride concentrations below 65% decrease methyl chloride production by 38%, while >75% solutions accelerate reactor corrosion rates by 220μm/year.
Moisture Content
Karl Fischer titration reveals each 1% water increases esterification time by 8.5 minutes and reduces yield by 6.3% in fatty acid methylations.
Industrial Byproduct Management
Dimethyl Ether (DME) Mitigation
- Sulfuric acid scrubbing removes 99.2% DME at -24°C
- Catalytic recombination reactors convert DME to methanol via:
(CH3)2O + H2O → 2CH3OH (130°C, Ni/Al2O3 catalyst)
Implementing this step improves carbon efficiency to 99.1%.
Hydrogen Chloride Recovery
Absorption towers with chilled methanol (-20°C) recover 97.5% unreacted HCl, reducing raw material costs by 18-22% in continuous processes.
Emerging Synthesis Technologies
Membrane Reactor Systems
Palladium-silver membranes (200μm thickness) enable simultaneous HCl dissolution and methanol dehydration, achieving 99.8% HCl utilization at 50bar.
Photocatalytic Activation
UV irradiation (254nm) of TiO2-doped solutions accelerates esterification kinetics by 4.7x through - Cl radical generation, though catalyst fouling limits continuous operation to 72hr cycles.
Properties
Molecular Formula |
CH5ClO |
---|---|
Molecular Weight |
68.5 g/mol |
IUPAC Name |
methanol;hydrochloride |
InChI |
InChI=1S/CH4O.ClH/c1-2;/h2H,1H3;1H |
InChI Key |
FUKUFMFMCZIRNT-UHFFFAOYSA-N |
SMILES |
CO.Cl |
Canonical SMILES |
CO.Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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